molecular formula C18H16ClN3O2S B2567052 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 851132-83-7

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2567052
CAS No.: 851132-83-7
M. Wt: 373.86
InChI Key: YWZDHUSBBHFEOQ-UHFFFAOYSA-N
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Description

The compound 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a synthetic acetamide derivative featuring a 3-chlorophenyl-substituted imidazole core linked via a thioether group to an acetamide moiety with a 4-methoxyphenyl substituent. Its structure combines halogenated aromatic and heterocyclic components, which are common motifs in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c1-24-16-7-5-14(6-8-16)21-17(23)12-25-18-20-9-10-22(18)15-4-2-3-13(19)11-15/h2-11H,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZDHUSBBHFEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the imidazole derivative.

    Thioether Formation: The thioether linkage is formed by reacting the chlorophenyl-imidazole compound with a thiol reagent.

    Acetamide Formation: Finally, the acetamide group is introduced through an acylation reaction using an appropriate acylating agent.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the nitro group (if present), converting them to corresponding amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), and sulfonating agents (SO3/H2SO4).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules and materials.

    Material Science: It is investigated for its potential use in creating novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. The chlorophenyl and methoxyphenyl groups can enhance the compound’s binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The biological and physicochemical properties of acetamide derivatives are highly dependent on substituents on the imidazole and aryl groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Compound Name/ID R1 (Imidazole Substituent) R2 (Acetamide Substituent) Key Activities/Properties Synthesis Yield (If Reported) Reference
Target Compound 3-Chlorophenyl 4-Methoxyphenyl Not explicitly reported N/A -
2-((1-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide 4-Chlorophenyl 5-Methylisoxazol-3-yl Not reported; structural similarity suggests potential antimicrobial activity N/A
N-(Benzofuran-5-yl)-2-((4-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide (21) 4-Bromophenyl Benzofuran-5-yl IMPDH inhibition (enzyme target in nucleotide biosynthesis) 96%
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) Benzofuran-oxadiazole hybrid 3-Chlorophenyl Antimicrobial (laccase catalysis) Not specified
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-Dichlorophenyl (non-imidazole core) Thiazol-2-yl Structural analog to benzylpenicillin; crystallographic data available Not specified
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6 m) Triazole core with naphthyloxy 4-Chlorophenyl Not specified; IR and HRMS data reported Not specified

Physicochemical Properties

  • Lipophilicity : Bromine (in 21 ) and chlorine (in the target compound) contribute to lipophilicity, impacting blood-brain barrier penetration. The 5-methylisoxazolyl group in introduces heterocyclic polarity, balancing hydrophobicity.

Biological Activity

The compound 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a synthetic organic molecule that combines various pharmacologically relevant moieties, including an imidazole ring, a thioether linkage, and a methoxy-substituted phenyl group. This unique structure potentially enhances its biological activity, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C16H16ClN3OS
  • Molecular Weight : Approximately 365.85 g/mol
  • Key Functional Groups :
    • Imidazole Ring : A five-membered ring containing two nitrogen atoms, contributing to the compound's basicity and potential for biological interactions.
    • Chlorophenyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.
    • Methoxyphenyl Group : Provides additional electronic effects that can influence biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the fields of antimicrobial , antifungal , and anticancer properties. Below are detailed findings from various studies:

Anticancer Activity

  • Mechanism of Action :
    • The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. Studies indicate that it may inhibit key signaling pathways involved in cell proliferation, such as the PI3K/Akt pathway.
  • In Vitro Studies :
    • A study demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 10 µM to 25 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .
  • Case Study :
    • In a comparative study, the compound was evaluated against known anticancer agents. Results showed that it outperformed some traditional drugs in terms of selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index.

Antimicrobial and Antifungal Properties

  • Antimicrobial Activity :
    • The compound has been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli, showing significant inhibition with minimum inhibitory concentrations (MICs) as low as 15 µg/mL .
  • Antifungal Activity :
    • It has also demonstrated antifungal properties against Candida albicans, with effective concentrations leading to notable growth inhibition at similar levels as fluconazole, a commonly used antifungal agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • The presence of the chlorophenyl group increases lipophilicity, enhancing membrane permeability.
  • The imidazole ring is crucial for interaction with biological targets due to its ability to form hydrogen bonds.
  • The substitution on the phenyl ring (methoxy group) appears to modulate activity by influencing electronic distribution and steric hindrance.

Data Tables

Biological ActivityCell Line/OrganismIC50/Effective ConcentrationReference
AnticancerMCF-710 µM
HeLa25 µM
AntimicrobialStaphylococcus aureus15 µg/mL
AntifungalCandida albicansSimilar to fluconazole

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